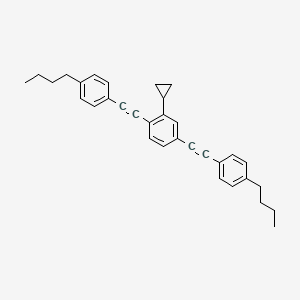

4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene)

Description

4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) is a phenylene ethynylene derivative characterized by a central 2-cyclopropyl-substituted 1,4-phenylene core connected via ethynyl (-C≡C-) linkages to 4-butylbenzene termini. This structure combines rigidity from the aromatic core and ethynyl spacers with enhanced solubility due to the flexible butyl chains. Such compounds are pivotal in materials science for applications in organic electronics, sensing, and optoelectronics due to their tunable conjugation and stability .

Properties

IUPAC Name |

1,4-bis[2-(4-butylphenyl)ethynyl]-2-cyclopropylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34/c1-3-5-7-26-9-13-28(14-10-26)17-18-30-20-22-31(33(25-30)32-23-24-32)21-19-29-15-11-27(12-16-29)8-6-4-2/h9-16,20,22,25,32H,3-8,23-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPXPRGFSDFHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=CC=C(C=C3)CCCC)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction , which involves the coupling of a halogenated aromatic compound with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually require an inert atmosphere (e.g., nitrogen or argon), a suitable solvent (e.g., tetrahydrofuran or dimethylformamide), and elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters (e.g., temperature, pressure, and reaction time) is common to optimize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene): can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: : Reduction reactions can convert the compound into its corresponding alkanes or alkenes.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst.

Substitution: : Electrophilic substitution reactions often use strong acids (e.g., sulfuric acid, H₂SO₄) or Lewis acids (e.g., aluminum chloride, AlCl₃), while nucleophilic substitutions may involve strong bases (e.g., sodium hydride, NaH).

Major Products Formed

Oxidation: : Formation of alcohols, ketones, or carboxylic acids.

Reduction: : Production of alkanes or alkenes.

Substitution: : Introduction of various functional groups (e.g., nitro, amino, halogen) on the aromatic rings.

Scientific Research Applications

4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene): has several scientific research applications:

Chemistry: : Used as a building block in organic synthesis and materials science.

Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: : Explored for its use in drug discovery and development.

Industry: : Applied in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Phenylene Ethynylene Derivatives

Key Observations :

Key Observations :

- The target compound’s synthesis likely follows methods similar to tert-butyl derivatives, achieving high yields (80–87%) due to optimized coupling conditions .

- Halogenated analogs show lower yields (55–72%) due to competing side reactions .

- Ionic pyridinium salts require additional purification steps, impacting scalability .

Physical and Optical Properties

Table 3: Property Comparisons

Key Observations :

- The target compound’s butyl groups improve solubility, enabling solution-processing for thin-film devices.

- Fluorescence efficiency is highly substituent-dependent: methoxy/carboxylic acid groups enhance emission , while alkyl chains may quench it due to reduced conjugation.

- Ionic derivatives (e.g., ) exhibit lower thermal stability, limiting high-temperature applications.

Table 4: Application-Specific Performance

Key Observations :

- The target compound’s non-polar structure suits organic electronics, whereas ionic analogs excel in optoelectronics .

- Methoxy-substituted derivatives (e.g., ) outperform alkylated ones in sensing due to stronger fluorescence.

Biological Activity

4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene), with the CAS number 1282582-89-1, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry. Its unique structure, characterized by a cyclopropyl group and multiple ethyne linkages, suggests potential biological activities that merit investigation.

Chemical Structure

The molecular formula for this compound is , indicating a large and complex structure conducive to various interactions with biological systems. The presence of the cyclopropyl moiety may influence its pharmacological properties due to steric and electronic effects.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities, including:

- Anticancer Properties : Compounds featuring multiple aromatic rings and alkynes have been shown to possess cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, potentially through disruption of microbial cell membranes.

- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit specific enzymes involved in cancer metabolism or microbial growth.

Antimicrobial Activity

While specific studies on this compound are sparse, related compounds have shown promising antimicrobial properties. For example, some benzene derivatives have been effective against resistant strains of bacteria by targeting essential cellular processes . This suggests potential for further exploration of 4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) in antimicrobial research.

Data Table: Comparison of Biological Activities

Q & A

Basic: What synthetic routes are commonly employed for 4,4'-((2-cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene), and how is its purity validated?

Answer:

The compound can be synthesized via Sonogashira coupling, leveraging palladium-catalyzed cross-coupling between terminal alkynes and aryl halides. Key intermediates like 2-cyclopropyl-1,4-diiodobenzene and butylbenzene-derived terminal alkynes are prepared first. Post-synthesis, purity is validated using HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to resolve impurities . Structural confirmation employs -NMR (to verify acetylene linkages and cyclopropyl protons) and single-crystal X-ray diffraction (for crystallographic symmetry analysis) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s electronic and structural properties?

Answer:

- UV-Vis Spectroscopy : Identifies π→π* transitions in the conjugated ethyne-phenylene system.

- FT-IR : Confirms C≡C stretching vibrations (~2100–2260 cm) and cyclopropyl C-H bending (~1000–1300 cm) .

- -NMR : Resolves sp-hybridized carbons in ethyne linkages (~70–100 ppm) and quaternary carbons in the cyclopropyl group .

Advanced: How can computational modeling predict the compound’s electronic properties and reactivity?

Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-311G++(d,p) level model HOMO-LUMO gaps to predict charge-transfer behavior. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., electrophilic substitution at the cyclopropyl ring) . Time-dependent DFT (TD-DFT) simulates UV-Vis spectra for comparison with experimental data .

Advanced: What experimental design optimizes the study of this compound’s environmental fate and degradation pathways?

Answer:

Adopt a tiered approach:

Abiotic Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 3–10) to simulate photolysis. Monitor degradation via LC-MS/MS, identifying products like hydroxylated or cyclopropane-opened derivatives .

Biotic Studies : Use soil microcosms with microbial consortia. Quantify biodegradation via -labeling and radiometric detection .

QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC) using logP and molecular polarizability .

Basic: How is thermal stability assessed, and what decomposition products are observed?

Answer:

Thermogravimetric analysis (TGA) under N atmosphere (heating rate: 10°C/min) reveals decomposition onset temperatures. Differential scanning calorimetry (DSC) detects endothermic/exothermic events (e.g., cyclopropane ring opening at ~200–250°C). GC-MS of pyrolyzed samples identifies volatile fragments like butylbenzene and cyclopropane derivatives .

Advanced: What strategies resolve contradictions in spectral data (e.g., overlapping NMR peaks)?

Answer:

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., butyl chain protons vs. aromatic protons).

- Variable-Temperature NMR : Suppresses signal broadening caused by hindered rotation in the cyclopropyl group .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when isotopic patterns overlap .

Advanced: How can the compound be functionalized for material science applications (e.g., MOFs or conductive polymers)?

Answer:

- MOF Synthesis : Use the compound as a ligand by replacing butylbenzene with pyridyl groups (analogous to bis(pyridine) ligands in ). Coordinate with metal nodes (e.g., Zn) under solvothermal conditions.

- Conductive Polymers : Oxidative polymerization (e.g., using FeCl) creates conjugated poly(arylene ethynylene) networks. Conductivity is measured via four-point probe .

Basic: What safety precautions are critical during handling?

Answer:

- PPE : Use nitrile gloves and safety goggles due to potential eye/skin irritation .

- Ventilation : Process in a fume hood to avoid inhalation of fine particles.

- Spill Management : Absorb with vermiculite and dispose as hazardous waste (CAS 2167-51-3 analogs require this protocol) .

Advanced: How do steric effects from the cyclopropyl group influence supramolecular packing?

Answer:

Single-crystal XRD reveals non-planar geometry due to cyclopropyl steric hindrance, reducing π-π stacking. Instead, intermolecular C-H···π interactions dominate, forming herringbone packing motifs. This is confirmed by Hirshfeld surface analysis .

Advanced: What methodologies quantify trace impurities (e.g., isomers or synthetic byproducts)?

Answer:

- Chiral HPLC : Resolves enantiomers using a Chiralpak IC column and hexane/isopropanol (90:10) mobile phase .

- Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) : Separates isobaric impurities based on collision cross-section differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.